(r)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol
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Overview
Description
®-2-Amino-2-(4-morpholinophenyl)ethan-1-ol is a chiral compound with a molecular formula of C12H18N2O2 It is known for its unique structure, which includes a morpholine ring attached to a phenyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-morpholinophenyl)ethan-1-ol typically involves the reaction of 4-morpholinophenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine. This intermediate is then subjected to a chiral resolution process to obtain the desired enantiomer. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(4-morpholinophenyl)ethan-1-ol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-morpholinophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-2-Amino-2-(4-morpholinophenyl)ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high specificity, resulting in various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (s)-2-Amino-2-(4-morpholinophenyl)ethan-1-ol
- 2-Amino-2-(4-piperidinophenyl)ethan-1-ol
- 2-Amino-2-(4-morpholinophenyl)propan-1-ol
Uniqueness
®-2-Amino-2-(4-morpholinophenyl)ethan-1-ol is unique due to its chiral nature and the presence of both an amino alcohol moiety and a morpholine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18N2O2 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O2/c13-12(9-15)10-1-3-11(4-2-10)14-5-7-16-8-6-14/h1-4,12,15H,5-9,13H2/t12-/m0/s1 |
InChI Key |
ZDJZSCRBTZEURO-LBPRGKRZSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)[C@H](CO)N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(CO)N |
Origin of Product |
United States |
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